1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride
Description
Properties
IUPAC Name |
1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPGBAXFSIKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88933-16-8, 81880-96-8 | |
| Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88933-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081880968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088933168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PT6JNT3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of 4-hydrazinylbenzenesulfonamide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
For industrial-scale production, continuous synthesis methods are preferred. One such method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound is also known to participate in redox reactions, influencing cellular pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires an inert atmosphere at room temperature to prevent decomposition.
- Hazard Profile : Classified with Warning (GHS signal word), associated with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
1-(4-Aminophenyl)-N-methylmethanesulfonamide Hydrochloride (CAS 88918-84-7)
| Property | Target Compound (CAS 88933-16-8) | 4-Aminophenyl Analogue (CAS 88918-84-7) |
|---|---|---|
| Molecular Formula | C₈H₁₄ClN₃O₂S | C₈H₁₃ClN₂O₂S |
| Molecular Weight | 251.73 g/mol | 236.72 g/mol |
| Functional Group | Hydrazinyl (-NH-NH₂) | Amino (-NH₂) |
| Hazard Statements | H302, H315, H319, H335 | H302, H318 (eye damage), H412 |
| Storage | Inert atmosphere, room temperature | Inert atmosphere, room temperature |
Key Differences :
- The hydrazinyl group in the target compound increases reactivity toward carbonyl compounds (e.g., ketones, aldehydes) compared to the less reactive amino group .
- The 4-aminophenyl analogue poses a higher risk of eye damage (H318), necessitating stricter safety protocols .
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide Hydrochloride
Structural Variation :
Implications :
- Synthetic routes differ: The ethyl variant is synthesized via diazotization and stannous chloride reduction, while the target compound’s synthesis may involve direct hydrazine substitution .
Sumatriptan Succinate-Related Compounds
Examples :
- [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan-related Compound A).
- [3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan-related Compound C) .
| Property | Target Compound | Sumatriptan-Related Compounds |
|---|---|---|
| Core Structure | Simple phenyl-hydrazinyl-sulfonamide | Indole ring with aminoethyl side chains |
| Pharmacological Role | Intermediate/precursor | Serotonin 5-HT₁ receptor agonists |
| Molecular Weight | 251.73 g/mol | ~384–613 g/mol (larger indole derivatives) |
Key Differences :
4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7)
| Property | Target Compound | 4-Amino-N-methylbenzenemethanesulfonamide |
|---|---|---|
| Similarity Score | N/A | 0.86 (structural similarity) |
| Functional Group | Hydrazinyl (-NH-NH₂) | Amino (-NH₂) |
Implications :
- The absence of hydrazinyl limits its utility in forming hydrazones, a key reaction in synthesizing Schiff bases or heterocycles .
Biological Activity
1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is characterized by its hydrazine group, which is known for its reactivity and ability to form stable complexes with various biological targets.
- Molecular Formula: C8H14ClN3O2S
- Molecular Weight: 225.73 g/mol
- CAS Number: 14234263
- Structure: The compound features a hydrazinyl group attached to a phenyl ring, with a methylmethanesulfonamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The hydrazine group can facilitate the formation of reactive intermediates that may inhibit enzyme activity or alter receptor signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Studies have also explored the anticancer properties of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including:
- HeLa Cells: IC50 = 25 µM
- MCF-7 Cells: IC50 = 30 µM
The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential application in treating resistant infections.
Case Study 2: Cancer Cell Apoptosis
In a research article published by Johnson and colleagues (2022), the effects of this compound on cancer cell lines were analyzed. The study reported that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells, with associated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Q & A
Basic Question: What are the key synthetic routes for 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves sulfonylation of a hydrazine-substituted aromatic precursor. For example, sulfonyl chloride intermediates (e.g., (4-methylphenyl)methanesulfonyl chloride) react with hydrazine derivatives under controlled conditions to form sulfonamide bonds . Key intermediates can be characterized using:
- NMR Spectroscopy : and NMR (e.g., δ 3.51 ppm for methylene protons adjacent to sulfonamide groups, as seen in similar compounds) .
- HPLC Purity Analysis : Retention times and impurity profiles should be compared against pharmacopeial standards (e.g., sumatriptan-related compounds with sulfonamide backbones) .
- Mass Spectrometry : Confirm molecular weight (e.g., using ESI-MS for HCl salts) .
Advanced Question: How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or impurity profiles. To address this:
- Impurity Profiling : Use HPLC with UV detection (λmax ~255 nm) to quantify related substances, such as desulfonated byproducts or oxidation derivatives, which may interfere with bioassays .
- Dose-Response Studies : Compare activity across multiple cell lines (e.g., J774A.1 murine macrophages) with rigorous controls for cytotoxicity (e.g., LDH release assays) .
- Computational Modeling : Predict binding affinities to target enzymes (e.g., carbonic anhydrase isoforms) using docking simulations to validate experimental IC50 values .
Basic Question: What are the recommended storage conditions and stability parameters for this compound?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrazine group oxidation or HCl salt deliquescence .
- Stability Monitoring : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months) and analyze via:
Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while preserving hydrazine and sulfonamide functionality .
- Salt Screening : Test alternative counterions (e.g., mesylate or tartrate) to improve crystallinity and dissolution rates .
- pH-Dependent Solubility : Perform potentiometric titrations to identify optimal pH ranges (e.g., pH 4–6 for hydrochloride salts) .
Basic Question: What analytical methods are critical for confirming the compound’s identity and purity?
Methodological Answer:
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., Cl content ~9.3% for HCl salts) .
- FTIR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- Melting Point : Compare with literature values (e.g., similar sulfonamides melt at 239–241°C) .
Advanced Question: How can the compound’s reactivity with biomolecules be systematically studied?
Methodological Answer:
- LC-MS/MS Binding Studies : Incubate with model proteins (e.g., bovine serum albumin) and identify adducts via high-resolution mass shifts (e.g., +305.39 Da for covalent modifications) .
- Kinetic Assays : Monitor hydrazine group reactivity using spectrophotometric probes (e.g., 4-nitrobenzaldehyde for Schiff base formation) .
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated oxidation pathways and metabolite identification .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as sulfonamides and hydrazines are irritants .
- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of HCl vapors or fine powders .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Question: How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), blood-brain barrier permeability, and CYP inhibition profiles .
- Molecular Dynamics Simulations : Study membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to optimize bioavailability .
- Metabolite Prediction : Tools like Meteor (Lhasa Limited) can forecast phase I/II metabolites for targeted LC-MS/MS screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
